molecular formula C17H15N3O3S B2539255 N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 941947-27-9

N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2539255
CAS No.: 941947-27-9
M. Wt: 341.39
InChI Key: LTOBOMQGHDPKNO-UHFFFAOYSA-N
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Description

N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a furan ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with a nucleophile.

    Formation of the Benzamide Group: The benzamide group is typically introduced through an amide coupling reaction, using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the benzamide and thiazole rings can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, particularly at the furan and thiazole rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the furan or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furan-2-yl-1-((furan-2-ylmethyl)carbamoyl)vinyl)-4-methylbenzamide
  • N-furan-2-ylmethyl-4-methylbenzenesulfonamide

Uniqueness

N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its furan, thiazole, and benzamide moieties. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOBOMQGHDPKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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